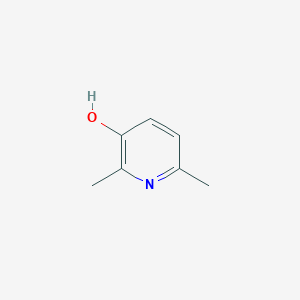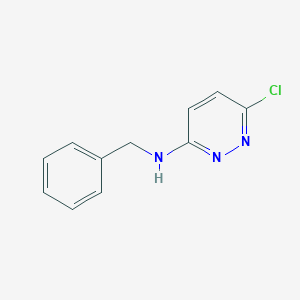![molecular formula C9H6F6 B075782 1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene CAS No. 1482-04-8](/img/structure/B75782.png)
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene, commonly known as HFVB, is a fluorinated vinyl compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Applications De Recherche Scientifique
HFVB has shown promising applications in various scientific fields, including material science, organic chemistry, and biochemistry. In material science, HFVB has been used as a building block for the synthesis of fluorinated polymers and coatings. In organic chemistry, HFVB has been used as a reactive intermediate for the synthesis of complex organic molecules. In biochemistry, HFVB has been used as a probe for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of HFVB is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. HFVB is a highly reactive compound due to the presence of the vinyl group, which can undergo addition reactions with nucleophiles. This reactivity has been exploited in biochemistry to label proteins and other biomolecules with HFVB for further analysis.
Effets Biochimiques Et Physiologiques
HFVB has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well characterized. Studies have shown that HFVB can form covalent adducts with proteins, which can alter their function. Additionally, HFVB has been shown to inhibit some enzymatic activities, although the mechanism of inhibition is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
HFVB has several advantages for use in lab experiments. It is a highly reactive compound that can be easily incorporated into complex molecules. Additionally, HFVB is a fluorinated compound, which can provide unique properties to the molecules it is incorporated into. However, HFVB has some limitations, including its reactivity, which can make it difficult to handle and store. Additionally, HFVB can form adducts with a wide range of biomolecules, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving HFVB. One area of interest is the development of new synthetic methods for HFVB and its derivatives. Additionally, there is interest in using HFVB as a probe for studying protein-ligand interactions and for developing new fluorinated materials. Finally, further studies are needed to understand the biochemical and physiological effects of HFVB, which could lead to new applications in medicine and biotechnology.
Méthodes De Synthèse
The synthesis of HFVB involves the reaction of hexafluorocyclopentadiene and vinylcyclopropane in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which yields HFVB as the major product. The synthesis of HFVB is a relatively straightforward process, and the compound can be obtained in high yields.
Propriétés
Numéro CAS |
1482-04-8 |
|---|---|
Nom du produit |
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene |
Formule moléculaire |
C9H6F6 |
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
5-ethenyl-1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H6F6/c1-2-4-3-7(12)5(10)6(11)8(4,13)9(7,14)15/h2,4H,1,3H2 |
Clé InChI |
JIQFYEPIIGAPMW-UHFFFAOYSA-N |
SMILES |
C=CC1CC2(C(=C(C1(C2(F)F)F)F)F)F |
SMILES canonique |
C=CC1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Synonymes |
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



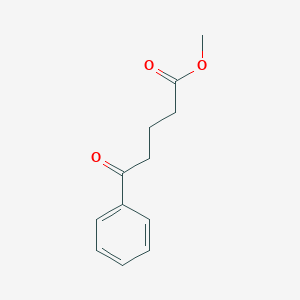
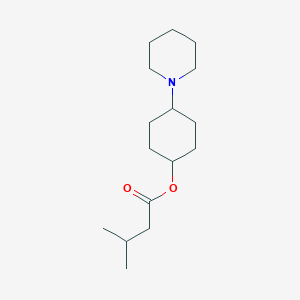
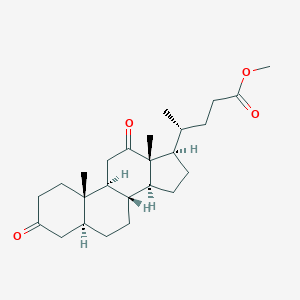
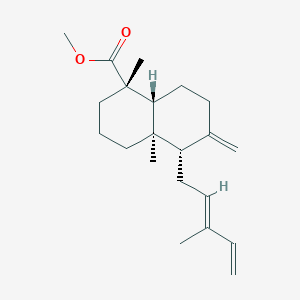
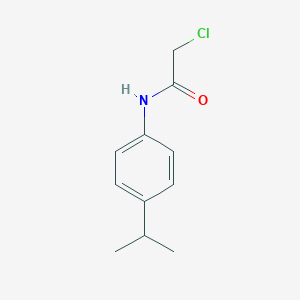
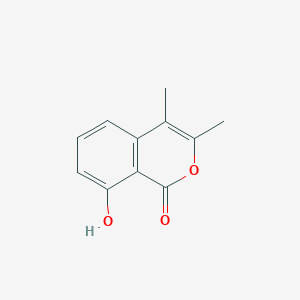
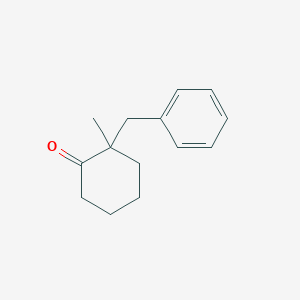
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
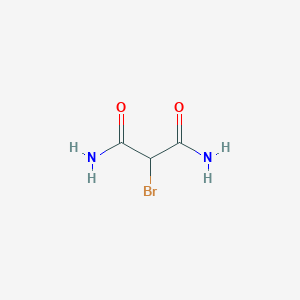
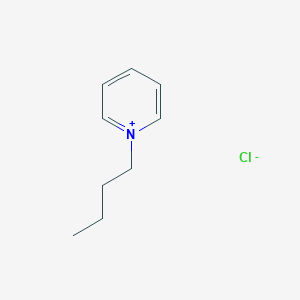
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)

